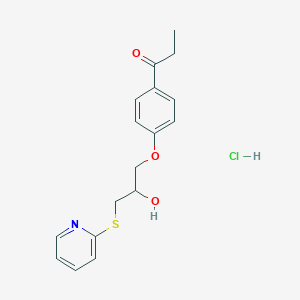

![molecular formula C19H21NO2S2 B2986763 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-96-5](/img/structure/B2986763.png)

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known as D-Cycloserine, is a synthetic antibiotic that has been used in the treatment of tuberculosis, leprosy, and urinary tract infections. In recent years, there has been increasing interest in the potential therapeutic applications of D-Cycloserine in the field of neuroscience.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Preparation of 1,2-Benzothiazines

Research by Wen, Tiwari, and Bolm (2017) details a method for preparing 4-unsubstituted 1,2-benzothiazines using Rh(III)-catalyzed domino allylation/oxidative cyclization from sulfoximines and allyl methyl carbonate. This process tolerates a range of functional groups on sulfoximine and explores chemical modifications of the products. This might be relevant to the synthesis of benzothiazine derivatives including the mentioned compound (Jian Wen, Deo Prakash Tiwari, & C. Bolm, 2017).

Synthesis of 4H-1,4-Benzothiazines

Miyano, Abe, Sumoto, and Teramoto (1976) describe a synthesis process for 4H-1,4-benzothiazines involving the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide. This process suggests an oxidative cyclisation mechanism and might provide insights into the synthesis pathways of similar benzothiazine compounds (S. Miyano, N. Abe, K. Sumoto, & K. Teramoto, 1976).

Biological Evaluation and Applications

Antimicrobial and Anti-inflammatory Agents

Kendre, Landge, and Bhusare (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for evaluation as antimicrobial and anti-inflammatory agents. Their study highlights the potential of benzothiazine derivatives in medicinal chemistry (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Copper(II) Complexes Synthesis

Tesema, Pham, and Franz (2006) explored the synthesis of copper(II) complexes using cysteinyldopa and benzothiazine model ligands. Their research provides insights into the chemical behavior of benzothiazines in complex formation, potentially applicable to the synthesis of similar compounds for various applications (Y. Tesema, David M. Pham, & K. Franz, 2006).

Miscellaneous Applications

Preparation of Congested Thiophenes

Nakayama, Hasemi, Yoshimura, Sugihara, and Nakamura (1998) discussed the preparation of highly congested thiophenes and their conversion to benzene derivatives. This research might offer insights into the synthetic versatility of compounds related to benzothiazines (J. Nakayama, R. Hasemi, K. Yoshimura, Y. Sugihara, & Shoji Nakamura, 1998).

Anti-HIV Integrase Evaluation

Xu, Zeng, Jiao, Hu, and Zhong (2009) designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with benzothiazole substituents for HIV integrase inhibitory activity evaluation. This underscores the potential pharmacological applications of benzothiazines (Yi-sheng Xu, Chengchu Zeng, Zi-Guo Jiao, Liming Hu, & Ru-gang Zhong, 2009).

Eigenschaften

IUPAC Name |

3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIDTSVBINEJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)

![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)

![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)